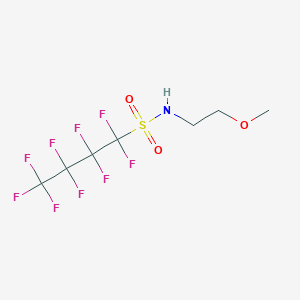![molecular formula C72H116O4P2S4Zn B13417799 Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS']- CAS No. 54261-67-5](/img/structure/B13417799.png)
Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS']-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS’]- is a complex organozinc compound known for its unique chemical properties and applications. It is primarily used as an additive in lubricants and greases to enhance their performance by providing anti-wear and anti-corrosion properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS’]- typically involves the reaction of zinc oxide with O,O-bis(dodecylphenyl) phosphorodithioic acid. The reaction is carried out under controlled conditions, often in the presence of a solvent such as toluene or xylene, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where zinc oxide and O,O-bis(dodecylphenyl) phosphorodithioic acid are mixed in precise stoichiometric ratios. The reaction mixture is heated and stirred continuously to ensure complete reaction and high yield of the product .
Análisis De Reacciones Químicas
Types of Reactions
Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS’]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Substitution: It can undergo substitution reactions where the dodecylphenyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and alkyl halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include zinc oxide, substituted phosphorodithioates, and various organic by-products depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS’]- has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to stabilize transition states and intermediates.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and metal ion regulation.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anti-cancer agent.
Mecanismo De Acción
The mechanism of action of Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS’]- involves its interaction with metal surfaces and biological molecules. The compound forms a protective layer on metal surfaces, preventing wear and corrosion. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites and altering their conformation .
Comparación Con Compuestos Similares
Similar Compounds
- Zinc bis[O,O-bis(2-ethylhexyl)] bis(dithiophosphate)
- Zinc bis[O,O-bis(2-ethylhexyl) phosphorodithioato-kappaS,kappaS’]-
- Zinc O,O,O’,O’-tetrabutyl bis(phosphorodithioate)
Uniqueness
Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS’]- is unique due to its long dodecylphenyl chains, which provide enhanced hydrophobicity and better performance in high-temperature applications compared to similar compounds with shorter alkyl chains .
Propiedades
Número CAS |
54261-67-5 |
|---|---|
Fórmula molecular |
C72H116O4P2S4Zn |
Peso molecular |
1301.3 g/mol |
Nombre IUPAC |
zinc;bis(4-dodecylphenoxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C36H59O2PS2.Zn/c2*1-3-5-7-9-11-13-15-17-19-21-23-33-25-29-35(30-26-33)37-39(40,41)38-36-31-27-34(28-32-36)24-22-20-18-16-14-12-10-8-6-4-2;/h2*25-32H,3-24H2,1-2H3,(H,40,41);/q;;+2/p-2 |
Clave InChI |
BQGHVUIRQKWVEJ-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCC1=CC=C(C=C1)OP(=S)(OC2=CC=C(C=C2)CCCCCCCCCCCC)[S-].CCCCCCCCCCCCC1=CC=C(C=C1)OP(=S)(OC2=CC=C(C=C2)CCCCCCCCCCCC)[S-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[[3-(aminomethyl)phenyl]methyl]-2-(2-methylphenyl)-3-[(phenylmethyl)amino]imidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B13417723.png)


![N(iPr)2P(OCH2CH2CN)(-3)[levulinoyl(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl](/img/structure/B13417749.png)



![(1R,9S,10S)-17-(cyclobutylmethyl)-4,10-dihydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one](/img/structure/B13417794.png)


![[(5S,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B13417814.png)
